4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide
Description
Propriétés
IUPAC Name |
4-methyl-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)18(23)20-16-6-7-17(22-21-16)24-12-14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJUNPINKSURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide exhibit significant anticancer properties. The presence of the pyridazin and pyridine rings enhances the interaction with biological targets involved in cancer pathways. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing sulfanyl and pyridine groups have been reported to display antibacterial and antifungal effects. Preliminary studies indicate that 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide may inhibit the growth of various pathogens, although further research is needed to confirm its efficacy and mechanism of action .
Neurological Applications
There is emerging interest in the neuroprotective effects of similar compounds. The ability of pyridine derivatives to cross the blood-brain barrier positions them as candidates for treating neurodegenerative diseases. Research suggests that such compounds may modulate neurotransmitter levels and provide neuroprotection against oxidative stress .
Case Study 1: Anticancer Efficacy
A study published in Drug Target Insights investigated a series of pyridazine derivatives, including those structurally related to 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In a recent screening for antimicrobial agents, derivatives of this compound were evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzamide structure could enhance potency .
Mécanisme D'action
The mechanism of action of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Key Observations:
Core Heterocycles : The target compound uses a pyridazine core, while analogs like the triazolo-pyridazine in and imidazo-pyridazine in ponatinib introduce fused heterocyclic systems to enhance binding affinity or selectivity.
Sulfanyl vs. Sulfonyl Groups : The sulfanyl linkage in the target compound and contrasts with the sulfonyl group in , which may alter electronic properties and metabolic stability.
Substituent Diversity : The trifluoromethyl group in and chloro substituent in influence lipophilicity and target engagement. Ponatinib’s methylpiperazine group enhances solubility and pharmacokinetics .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), while the ethyl benzoate in may reduce it, affecting absorption.
Research Implications and Gaps
- Biological Profiling : Empirical studies are needed to compare the target compound’s kinase inhibition potency and selectivity against analogs like ponatinib .
- SAR Analysis : Systematic structure-activity relationship (SAR) studies could elucidate the impact of sulfanyl vs. sulfonyl groups or pyridin-4-ylmethyl vs. trifluoromethyl substituents.
Activité Biologique
4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide, a compound with the CAS number 1021226-82-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₆N₄OS
- Molecular Weight : 336.4 g/mol
- Structure : The compound features a benzamide moiety linked to a pyridazinyl group substituted with a pyridine and a sulfanyl group.
Biological Activity Overview
Research indicates that compounds similar to 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing benzamide and pyridine derivatives have shown significant antibacterial properties. For instance, certain pyrrole benzamide derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .
- Anticancer Potential : Similar compounds have been evaluated for their effectiveness against various cancer cell lines. Notably, some pyridazine derivatives have shown promising results in inhibiting tumor growth in preclinical models .
- Kinase Inhibition : Benzamide derivatives have been identified as inhibitors of various kinases involved in cancer progression. For example, studies on related compounds indicated their ability to inhibit RET kinase activity, which is crucial in certain cancers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several pyrrole benzamide derivatives against common pathogens. The results highlighted that:
- Compound A (a derivative) exhibited an MIC of 3.125 μg/mL against Staphylococcus aureus.
- Control : Isoniazid had an MIC of 0.25 μg/mL, underscoring the potential of these derivatives as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on pyridazine-based compounds revealed:
- Inhibition of Cancer Cell Proliferation : Certain derivatives were tested on human cancer cell lines and displayed significant inhibition of cell growth.
- Mechanism of Action : These compounds were found to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME) of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is crucial for its therapeutic application:
- Absorption : Preliminary studies suggest good oral bioavailability.
- Distribution : The compound shows potential CNS penetration, making it a candidate for treating neurological conditions.
- Metabolism and Excretion : Ongoing research is needed to elucidate its metabolic pathways and excretion routes.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and sulfanyl linkage (e.g., δ 8.5–9.0 ppm for pyridinyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 379.12) .
How can researchers optimize reaction conditions to mitigate competing side reactions during sulfanyl group introduction?
Advanced Question
Competing oxidation or over-substitution can occur during sulfanyl group attachment. Methodological strategies include:
- Temperature Control : Maintaining 0–5°C during thiol addition reduces disulfide formation .
- Protecting Groups : Temporarily protecting reactive sites on the pyridazine ring (e.g., using Boc groups) prevents undesired nucleophilic attack .
- Catalyst Screening : Testing palladium or copper catalysts for regioselective coupling, as demonstrated in analogous pyridazine-thiol reactions .
How should researchers address contradictory data in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Advanced Question
Contradictions may arise from assay conditions or off-target effects. Mitigation approaches:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to differentiate specific inhibition from cytotoxicity .
- Selectivity Profiling : Use kinase panels or proteome-wide screens (e.g., affinity chromatography-MS) to identify off-target interactions .
- Structural Analog Comparison : Test derivatives lacking the sulfanyl group to isolate the pharmacophore’s role in activity .
What computational methods are suitable for predicting the compound’s mechanism of action and target binding?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with kinases (e.g., EGFR or BRAF) using PDB structures (e.g., 3HKC for pyridazine analogs) .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) predicts electron density for sulfanyl group reactivity and redox stability .
- MD Simulations : GROMACS-based simulations assess binding stability under physiological conditions (e.g., 100 ns trajectories) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Advanced Question
- Functional Group Modifications : Replace the 4-methylbenzamide with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity, as seen in trifluoromethyl analogs .
- Stereochemistry Analysis : Synthesize and test enantiomers to determine chiral center effects on activity (e.g., via chiral HPLC separation) .
- Bioisosteric Replacement : Substitute the pyridinyl ring with triazoles or imidazoles to improve solubility while retaining activity .
What experimental designs are recommended for resolving low reproducibility in biological assays?
Advanced Question
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) and enzyme inhibition (e.g., continuous spectrophotometric monitoring) .
- Blind Testing : Use double-blinded assays to minimize bias in IC₅₀ determinations .
- Interlaboratory Validation : Collaborate with external labs to confirm activity using identical compound batches and cell lines .
How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?
Advanced Question
- Combinatorial Libraries : Screen the compound against FDA-approved drugs (e.g., 1,280 compounds) in 384-well plates to detect synergy (e.g., ZIP score > 10) .
- Checkboard Assays : Calculate fractional inhibitory concentration (FIC) indices to quantify additive/synergistic effects .
- Pathway Analysis : Integrate HTS data with KEGG or Reactome databases to map synergistic targets .
What strategies are effective in scaling up synthesis without compromising purity?
Advanced Question
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiol coupling) .
- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity (>99% by XRD) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing batch failures .
How can metabolomic studies elucidate the compound’s pharmacokinetic and metabolic stability?
Advanced Question
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites in hepatocyte incubations (e.g., hydroxylation or glucuronidation) .
- CYP450 Inhibition Assays : Use recombinant enzymes (e.g., CYP3A4) to assess metabolic liability .
- Plasma Stability Tests : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
